molecular formula C10H24N2 B13602085 n1-Isopropyl-n1,4-dimethylpentane-1,4-diamine

n1-Isopropyl-n1,4-dimethylpentane-1,4-diamine

Cat. No.: B13602085
M. Wt: 172.31 g/mol
InChI Key: UVZXENGQAGILHJ-UHFFFAOYSA-N
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Description

n1-Isopropyl-n1,4-dimethylpentane-1,4-diamine is an organic compound with the molecular formula C10H24N2 It is a diamine derivative, characterized by the presence of two amine groups attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n1-Isopropyl-n1,4-dimethylpentane-1,4-diamine typically involves the alkylation of 1,4-pentanediamine with isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

n1-Isopropyl-n1,4-dimethylpentane-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

n1-Isopropyl-n1,4-dimethylpentane-1,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism by which n1-Isopropyl-n1,4-dimethylpentane-1,4-diamine exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

    1,4-Pentanediamine: A simpler diamine with a similar backbone but lacking the isopropyl and methyl substituents.

    N1-Isopropyl-N4-phenylbenzene-1,4-diamine: A related compound with a phenyl group instead of methyl groups.

Uniqueness

n1-Isopropyl-n1,4-dimethylpentane-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required .

Properties

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

IUPAC Name

1-N,4-dimethyl-1-N-propan-2-ylpentane-1,4-diamine

InChI

InChI=1S/C10H24N2/c1-9(2)12(5)8-6-7-10(3,4)11/h9H,6-8,11H2,1-5H3

InChI Key

UVZXENGQAGILHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCCC(C)(C)N

Origin of Product

United States

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